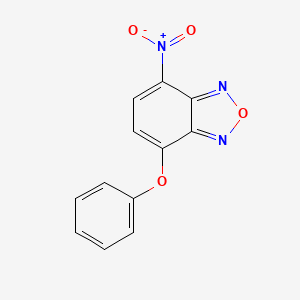

4-Nitro-7-phenoxy-2,1,3-benzoxadiazole

Description

4-Nitro-7-phenoxy-2,1,3-benzoxadiazole is a benzoxadiazole derivative featuring a nitro group (-NO₂) at the 4-position and a phenoxy group (-O-C₆H₅) at the 7-position. The benzoxadiazole core is a heterocyclic aromatic system with fused oxadiazole and benzene rings, which imparts unique electronic and photophysical properties. The nitro group acts as a strong electron-withdrawing substituent, enhancing reactivity toward nucleophilic substitution or electrophilic aromatic substitution reactions.

Properties

CAS No. |

16597-10-7 |

|---|---|

Molecular Formula |

C12H7N3O4 |

Molecular Weight |

257.20 g/mol |

IUPAC Name |

7-nitro-4-phenoxy-2,1,3-benzoxadiazole |

InChI |

InChI=1S/C12H7N3O4/c16-15(17)9-6-7-10(12-11(9)13-19-14-12)18-8-4-2-1-3-5-8/h1-7H |

InChI Key |

BEFCWWATKVSQNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C3=NON=C23)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole typically involves the reaction of phenol with 4-chloro-7-nitrobenzo[c][1,2,5]oxadiazole (NBD-Cl) in the presence of a base such as triethylamine. The reaction is carried out in ethanol at room temperature, followed by extraction and purification steps . The general procedure is as follows:

- Dissolve phenol (0.28 g, 3.0 mmol) in ethanol (20 mL).

- Add triethylamine (0.42 mL, 3.0 mmol) to the solution.

- Slowly add a solution of NBD-Cl (0.20 g, 1.0 mmol) in 5 mL of ethanol to the reaction mixture.

- Stir the reaction mixture at room temperature overnight.

- Dilute the reaction mixture with distilled water and extract with dichloromethane.

- Separate the organic phase, wash with water, and evaporate the solvent.

- Purify the residue using short-column chromatography (silica gel, dichloromethane).

Chemical Reactions Analysis

4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding quinones.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Fluorescence Imaging in Biological Research

One of the prominent applications of 4-nitro-7-phenoxy-2,1,3-benzoxadiazole is in fluorescence microscopy for visualizing cellular components. The compound has been utilized to visualize lysosomes in live cells effectively. Research demonstrated that this compound could visualize lysosomes within minutes under fluorescence microscopy, offering a cost-effective alternative to commercially available probes .

Case Study: Lysosomal Visualization

- Objective : To evaluate the effectiveness of this compound in live cell imaging.

- Methodology : The compound was applied to various cell lines (HGC-27, CW-2, IEC-18, and RAW264.7) and observed under fluorescence microscopy.

- Results : Clear visualization of lysosomes was achieved within 3 minutes, indicating its potential utility in cellular biology research.

Anticancer Activity

The compound has also been explored for its anticancer properties. It has been found to act as a suicide inhibitor for glutathione S-transferases (GSTs), which are enzymes that can confer resistance to chemotherapy by detoxifying drugs . The interaction of derivatives with GSTs leads to apoptosis in tumor cells.

Case Study: GST Inhibition

- Objective : To investigate the mechanism by which 4-nitro derivatives inhibit GSTs.

- Methodology : Spectroscopic and kinetic experiments were conducted with human GST variants.

- Results : Submicromolar concentrations of derivatives triggered apoptosis in several human tumor cell lines through the dissociation of GST complexes.

Analytical Chemistry Applications

This compound derivatives have been employed in high-performance liquid chromatography (HPLC) for the detection of carboxylic acids. The fluorescence properties of these compounds allow for sensitive detection methods .

Data Table: Analytical Applications

| Application | Technique | Detection Limit | Reference |

|---|---|---|---|

| Carboxylic Acid Detection | HPLC | Submicromolar | |

| Lysosomal Visualization | Fluorescence Microscopy | Real-time |

Use as Dyes in Hair Coloring

The compound has been patented for use as a dyeing agent for keratin fibers, such as hair. Its chemical structure allows it to bond effectively with hair proteins, providing vibrant colors while maintaining stability during the dyeing process .

Case Study: Hair Dye Formulation

- Objective : To assess the effectiveness of 4-nitro derivatives as hair dyes.

- Methodology : Various formulations were tested for color retention and bonding efficiency.

- Results : The compounds demonstrated strong bonding capabilities with keratin fibers and provided long-lasting color.

Development of New Therapeutics

Recent advancements have focused on synthesizing new nitrogen-containing heterocycles based on the benzoxadiazole framework. These compounds have exhibited promising biological activities against various pathogens and cancer cell lines .

Data Table: Therapeutic Efficacy

Mechanism of Action

The mechanism of action of 4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The phenoxy group can also participate in interactions with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxadiazole derivatives are widely studied for their fluorescence, derivatization capabilities, and biological activity. Below is a detailed comparison of 4-nitro-7-phenoxy-2,1,3-benzoxadiazole with structurally related compounds.

Structural and Functional Group Variations

Key Research Findings and Data

Table 1: Comparative Performance in Derivatization

| Compound | Target Analyte | Reaction Time (min) | Detection Limit (nM) | Reference |

|---|---|---|---|---|

| NBD-F | Taurine | 30 | 0.05 | |

| NBD-Cl | Dopamine | 60 | 1.2 | |

| 4-Nitro-7-phenoxy | N/A | N/A | N/A | — |

Table 2: Enzyme Inhibition Parameters

| Compound | Target Enzyme | Km (µM) | Ki (nM) | Application | Reference |

|---|---|---|---|---|---|

| NBD-Cl | GSTP1-1 | 2.5 | — | Anticancer research | |

| NBDHEX | GSTA1-1 | — | 12 | Tumor cell targeting |

Biological Activity

4-Nitro-7-phenoxy-2,1,3-benzoxadiazole (NBD) is a compound belonging to the benzoxadiazole family, known for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a nitro group and a phenoxy moiety attached to the benzoxadiazole core. This structure contributes to its electrophilic character, which is crucial for its reactivity with biological targets.

The biological activity of NBD primarily involves its interaction with various enzymes and cellular components:

- Inhibition of Glutathione S-Transferases (GSTs) : NBD derivatives have been shown to act as suicide inhibitors for GSTs. For instance, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), a related compound, binds to GSTs leading to apoptosis in tumor cells by disrupting the JNK.GSTP1-1 complex .

- Fluorescent Labeling : NBD compounds are utilized as fluorescent probes in biochemical assays due to their ability to form highly fluorescent derivatives upon reaction with amino acids and sulfhydryl groups. This property allows for sensitive detection in high-performance liquid chromatography (HPLC) applications .

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Research indicates that NBD derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through GST inhibition and the generation of reactive oxygen species (ROS) that lead to oxidative stress in cancer cells .

- Antimicrobial Properties : Some benzoxadiazole derivatives have shown promising antimicrobial activity against a range of pathogens. The structural modifications in NBD can enhance its efficacy against bacteria and fungi .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of NBD derivatives on MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines. The results indicated that compounds with specific substituents on the benzoxadiazole ring exhibited enhanced cytotoxic effects compared to unmodified versions. The study concluded that these derivatives could serve as potential leads for new anticancer agents .

Case Study 2: Fluorescent Probes in Live Cell Imaging

In another investigation, NBD-PZ was used to visualize lysosomes in live cells. This compound demonstrated significant fluorescence enhancement under acidic conditions, allowing researchers to track cellular processes in real time. This application highlights the utility of NBD derivatives in cellular imaging and diagnostics .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.